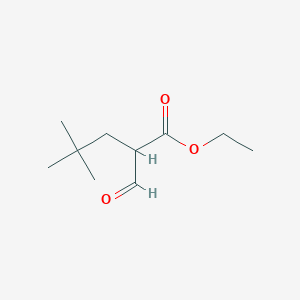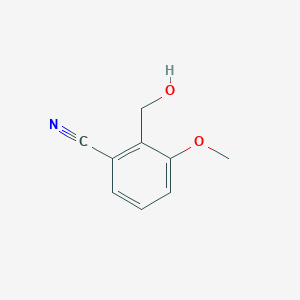
1-(4-Chlorophenyl)ethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)ethanesulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O2S. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)ethanesulfonyl chloride typically involves the reaction of 4-chlorobenzene with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield . Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and purity of the product .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is used in the manufacture of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)ethanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as an intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)ethanesulfonyl chloride can be compared with other sulfonyl chlorides such as ethanesulfonyl chloride and methanesulfonyl chloride. While all these compounds share similar reactivity, this compound is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity patterns .
Similar Compounds
- Ethanesulfonyl chloride
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
These compounds are used in similar applications but differ in their specific reactivity and the types of products they form .
Eigenschaften
Molekularformel |
C8H8Cl2O2S |
|---|---|
Molekulargewicht |
239.12 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
UOICXYNGBTXAHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)

![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)



![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11721937.png)

![3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione](/img/structure/B11721958.png)

